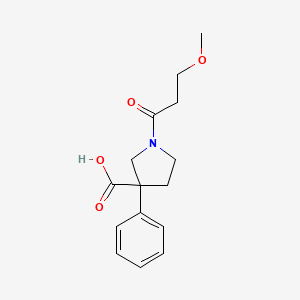![molecular formula C15H18N4O B7449310 5-[(1-Ethenylcyclohexyl)methyl]-3-pyridazin-3-yl-1,2,4-oxadiazole](/img/structure/B7449310.png)
5-[(1-Ethenylcyclohexyl)methyl]-3-pyridazin-3-yl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-Ethenylcyclohexyl)methyl]-3-pyridazin-3-yl-1,2,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for a variety of research applications. In
Mecanismo De Acción
The mechanism of action of 5-[(1-Ethenylcyclohexyl)methyl]-3-pyridazin-3-yl-1,2,4-oxadiazole involves its ability to react with ROS and form a fluorescent product. This reaction is highly specific, allowing for the detection of ROS in complex biological samples. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(1-Ethenylcyclohexyl)methyl]-3-pyridazin-3-yl-1,2,4-oxadiazole have been studied in vitro and in vivo. In vitro studies have shown that this compound can effectively scavenge ROS and protect cells from oxidative damage. In vivo studies have shown that this compound can reduce oxidative stress and inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-[(1-Ethenylcyclohexyl)methyl]-3-pyridazin-3-yl-1,2,4-oxadiazole in lab experiments is its high specificity for ROS detection. This allows for accurate and reliable measurements of ROS in complex biological samples. Additionally, this compound is relatively easy to synthesize and has a long shelf life. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dose optimization is necessary to avoid potential adverse effects.
Direcciones Futuras
There are several potential future directions for research involving 5-[(1-Ethenylcyclohexyl)methyl]-3-pyridazin-3-yl-1,2,4-oxadiazole. One area of interest is the development of new fluorescent probes based on this compound for the detection of other reactive species. Additionally, this compound has potential applications in the development of new antioxidant therapies for the treatment of oxidative stress-related diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in a variety of research fields.
Métodos De Síntesis
The synthesis of 5-[(1-Ethenylcyclohexyl)methyl]-3-pyridazin-3-yl-1,2,4-oxadiazole has been described in several research studies. One of the most commonly used methods involves the reaction of 3-(1-ethenylcyclohexyl)-6-nitropyridazine with sodium azide and triphenylphosphine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with high yield and purity.
Aplicaciones Científicas De Investigación
The unique structure and properties of 5-[(1-Ethenylcyclohexyl)methyl]-3-pyridazin-3-yl-1,2,4-oxadiazole make it an ideal candidate for a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS play a critical role in many biological processes, and their detection is important for understanding the mechanisms of various diseases.
Propiedades
IUPAC Name |
5-[(1-ethenylcyclohexyl)methyl]-3-pyridazin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-2-15(8-4-3-5-9-15)11-13-17-14(19-20-13)12-7-6-10-16-18-12/h2,6-7,10H,1,3-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXLJJUAGJPVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCCCC1)CC2=NC(=NO2)C3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(1,2,4-oxadiazol-3-ylmethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/structure/B7449238.png)
![2-[4-(3-Methylpyridin-4-yl)oxypiperidin-1-yl]-5-pyridin-4-ylpyridine](/img/structure/B7449242.png)
![4-[[2-(4-Chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-2-methoxybenzoic acid](/img/structure/B7449253.png)
![(2R,6S)-4-[[1-(3H-benzimidazol-5-yl)triazol-4-yl]methyl]-2,6-dimethylmorpholine](/img/structure/B7449271.png)
![2-(3,4-Dichlorophenyl)-2-[(2-ethyltriazol-4-yl)methylamino]propanoic acid](/img/structure/B7449284.png)
![2-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7449288.png)
![5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]isoquinoline](/img/structure/B7449292.png)
![5-[(4-Methoxy-2-methylphenyl)methyl]-3-(5-methylpyrimidin-4-yl)-1,2,4-oxadiazole](/img/structure/B7449297.png)
![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-1-(1H-imidazol-5-yl)ethanamine](/img/structure/B7449303.png)
![2-[1-(3-Chloro-5-fluorophenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7449315.png)
![(2R,3S)-3-[(6-fluoroquinoline-8-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7449320.png)
![3-(2,3-dihydroimidazo[1,2-b]pyrazole-1-carbonyl)-6-ethyl-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7449322.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(1,3-oxazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7449326.png)
